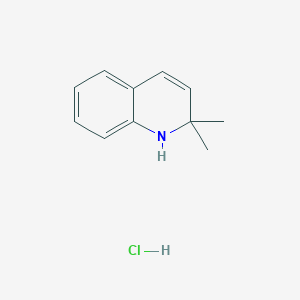

2,2-Dimethyl-1,2-dihydroquinoline hydrochloride

概要

説明

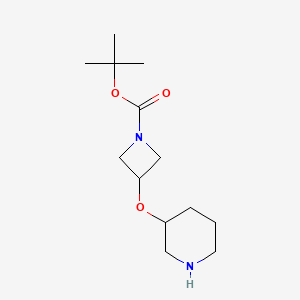

2,2-Dimethyl-1,2-dihydroquinoline hydrochloride is a chemical compound with the molecular formula C11H14ClN and a molecular weight of 195.69 . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives, such as this compound, often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . A plausible mechanism begins with the formation of the key alkenylnickel species .Molecular Structure Analysis

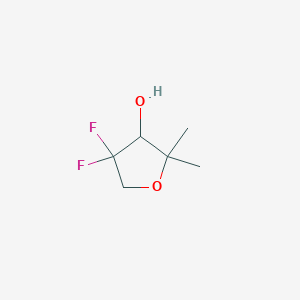

The molecular structure of this compound consists of a double ring structure and a heteroatom (N) in its molecules . This allows the compound to be employed in various transformations .Chemical Reactions Analysis

The compound can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 195.69 .科学的研究の応用

Chemical Synthesis and Reactivity The reactivity and chemical synthesis applications of 2,2-dimethyl-1,2-dihydroquinoline derivatives are significant in organic chemistry. For instance, the cyclisation of N-(1,1-dimethylpropargyl) anilines using cuprous chloride in refluxing toluene yields 6-substituted-2,2-dimethyl-1,2-dihydroquinolines. These compounds exhibit diverse reactivity, such as chlorination to produce dichloro-tetrahydroquinolines, which can be further modified to generate various derivatives through selective dechlorination, epoxidation, and oxymercuration. These reactions underscore the versatility of 2,2-dimethyl-1,2-dihydroquinoline derivatives in synthetic chemistry, enabling the creation of a wide range of compounds with potential applications in medicinal chemistry and materials science (Williamson & Ward, 2005).

Antifungal and Antimicrobial Properties Research has demonstrated the potential of 2,2-dimethyl-1,2-dihydroquinoline derivatives in developing antifungal and antimicrobial agents. For example, certain derivatives have been shown to exhibit antifungal activity, highlighting the potential for these compounds to be developed into new antifungal medications or agricultural fungicides. The structural modifications of these derivatives can significantly impact their biological activity, offering a path for the development of targeted treatments (Surikova et al., 2011).

Photophysical Properties and Material Science Applications The photophysical properties of benzoquinoline derivatives, closely related to 2,2-dimethyl-1,2-dihydroquinoline, have been studied for their potential applications in material science, particularly in the development of fluorescent materials and sensors. These studies have revealed that structural modifications, such as dehydrogenation, can drastically change the photophysical behavior of these compounds, which could be useful in designing new materials with specific optical properties (Kundu et al., 2016).

Antihypoxic Activity and Potential Therapeutic Applications Exploratory research into the antihypoxic activity of certain 2,2-dimethyl-1,2-dihydroquinoline derivatives has identified compounds with significant effects in this area. These compounds, particularly those synthesized as N-R-amides, have shown promising antihypoxic activity, suggesting potential therapeutic applications for conditions associated with hypoxia. Their essentially non-toxic nature further supports their suitability for further pharmacological testing (Ukrainets et al., 2014).

作用機序

Target of Action

The primary target of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride is the glucocorticoid receptor (GCR) . The GCR is a member of the cytoplasmic steroid receptors, which are the target molecules for the actions of endocrine gluco- and mineralo-corticoid, oestrogenic and protestagenic hormones .

Mode of Action

The compound acts as a selective, non-steroidal antagonist at the glucocorticoid receptor . This means it binds to the GCR and blocks its activity, preventing the receptor from carrying out its normal function.

Biochemical Pathways

The interaction of this compound with the GCR initiates a variety of signal transcription reactions and translocation of the steroid–receptor complex to the cell nucleus . On binding to nuclear glucocorticoid response elements, the steroid either causes transactivation, the active expression of biologically active proteins, or transrepression, the inhibition of protein expression .

Safety and Hazards

将来の方向性

While specific future directions for 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride are not mentioned in the search results, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

生化学分析

Biochemical Properties

2,2-Dimethyl-1,2-dihydroquinoline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can modulate signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of cytochrome P450 enzymes by binding to their heme group . This binding prevents the enzyme from metabolizing its substrates, leading to an accumulation of these substrates in the cell. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal storage conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to the compound can lead to changes in cellular function, such as altered gene expression and metabolic activity. These effects are often observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects . For instance, high doses of the compound can lead to oxidative stress and apoptosis in cells. Threshold effects are also observed, where a certain dosage is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of many endogenous and exogenous compounds . The compound can affect metabolic flux and alter the levels of metabolites in the cell. For example, by inhibiting cytochrome P450 enzymes, it can lead to an accumulation of certain metabolites, which can have downstream effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins, which can affect its localization and accumulation. For instance, binding to cytoplasmic proteins can lead to its retention within the cytoplasm, while binding to nuclear proteins can facilitate its transport into the nucleus.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be localized to specific compartments or organelles within the cell, such as the cytoplasm, nucleus, or mitochondria . This localization is often mediated by targeting signals or post-translational modifications. For example, the compound may be directed to the mitochondria through mitochondrial targeting sequences, where it can exert its effects on mitochondrial function and metabolism.

特性

IUPAC Name |

2,2-dimethyl-1H-quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N.ClH/c1-11(2)8-7-9-5-3-4-6-10(9)12-11;/h3-8,12H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWCOINGAPCVGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC=CC=C2N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1459914.png)

![6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B1459925.png)